tert-Butyl (R)-3-(3-hydroxypropyl)indoline-1-carboxylate
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Overview
Description
tert-Butyl ®-3-(3-hydroxypropyl)indoline-1-carboxylate is an organic compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-(3-hydroxypropyl)indoline-1-carboxylate typically involves the reaction of indoline derivatives with tert-butyl chloroformate and 3-hydroxypropylamine. The reaction is usually carried out under basic conditions, using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of tert-Butyl ®-3-(3-hydroxypropyl)indoline-1-carboxylate can be scaled up using flow microreactor systems. These systems offer several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced waste generation. The use of flow microreactors allows for continuous production, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-3-(3-hydroxypropyl)indoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
tert-Butyl ®-3-(3-hydroxypropyl)indoline-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the biological activity of indoline derivatives and their potential as therapeutic agents.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-(3-hydroxypropyl)indoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-3-(3-hydroxypropyl)indoline-1-carboxylate
- tert-Butyl ®-3-(3-hydroxypropyl)indoline-2-carboxylate
- tert-Butyl ®-3-(3-hydroxypropyl)indoline-3-carboxylate
Uniqueness
tert-Butyl ®-3-(3-hydroxypropyl)indoline-1-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the tert-butyl group and the hydroxyl group can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C16H23NO3 |
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Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(3-hydroxypropyl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-11-12(7-6-10-18)13-8-4-5-9-14(13)17/h4-5,8-9,12,18H,6-7,10-11H2,1-3H3/t12-/m0/s1 |
InChI Key |
ZCXSXLRKARGGQS-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C2=CC=CC=C21)CCCO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CCCO |
Origin of Product |
United States |
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